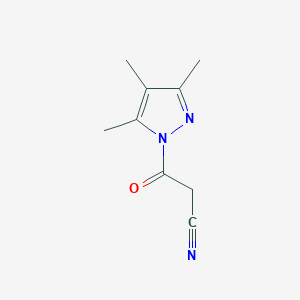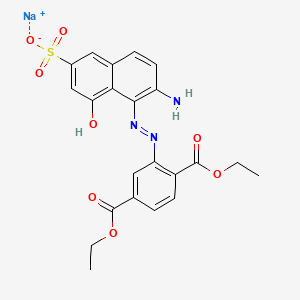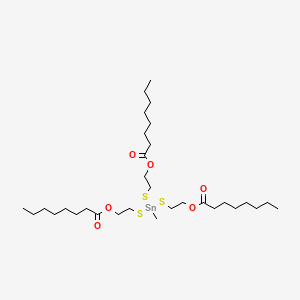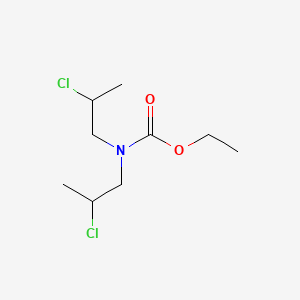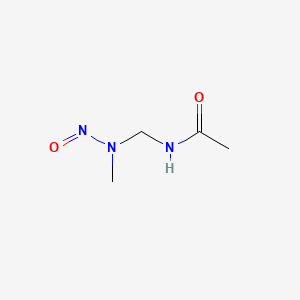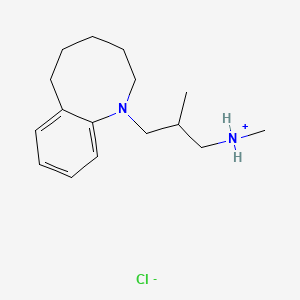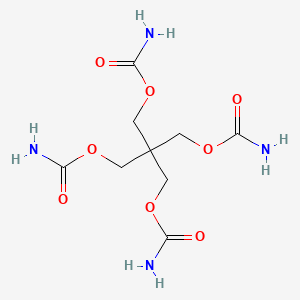
Pentaerythritol tetracarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol tetracarbamate is a chemical compound derived from pentaerythritol, a polyhydric alcohol This compound is known for its unique structure, which includes four carbamate groups attached to a central pentaerythritol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentaerythritol tetracarbamate is synthesized through the transesterification of pentaerythritol with a carbamate ester of a low boiling alcohol, such as C1-C4 alkanols. The reaction typically involves heating the mixture to temperatures above 90°C, where the this compound is insoluble and can be recovered by filtration .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts such as dibutyl tin oxide, aluminum alkoxides, or zinc oxide to enhance the reaction efficiency . The reaction mass is then filtered to isolate the this compound.
Análisis De Reacciones Químicas
Types of Reactions: Pentaerythritol tetracarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its carbamate groups.
Substitution: The compound can participate in substitution reactions where its carbamate groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Pentaerythritol tetracarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is utilized in the production of polymers and resins due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which pentaerythritol tetracarbamate exerts its effects involves its interaction with various molecular targets. The carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Pentaerythritol tetranitrate: Known for its explosive properties and use as a vasodilator.
Pentaerythritol tetrabenzoate: Used in the production of plasticizers and resins.
Pentaerythritol tetrakis(3-mercaptopropionate): Utilized in the synthesis of polymers and coatings.
Uniqueness: Pentaerythritol tetracarbamate stands out due to its unique combination of carbamate groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
24794-44-3 |
|---|---|
Fórmula molecular |
C9H16N4O8 |
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
[3-carbamoyloxy-2,2-bis(carbamoyloxymethyl)propyl] carbamate |
InChI |
InChI=1S/C9H16N4O8/c10-5(14)18-1-9(2-19-6(11)15,3-20-7(12)16)4-21-8(13)17/h1-4H2,(H2,10,14)(H2,11,15)(H2,12,16)(H2,13,17) |
Clave InChI |
VNHRHKFZZHJVBI-UHFFFAOYSA-N |
SMILES canónico |
C(C(COC(=O)N)(COC(=O)N)COC(=O)N)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


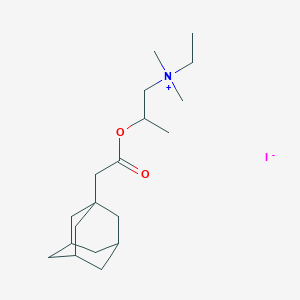

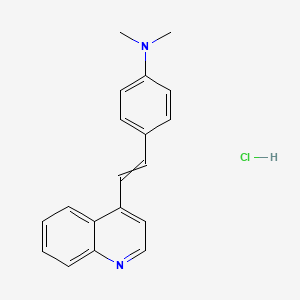

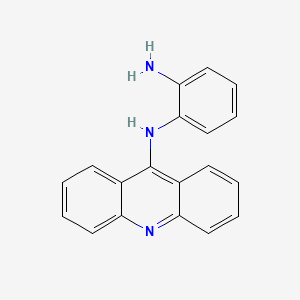
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
